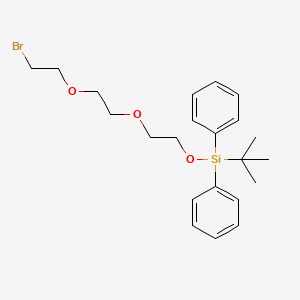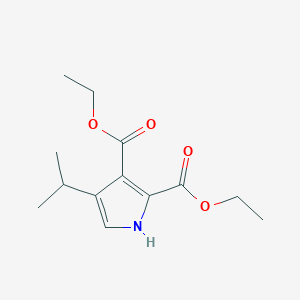
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring substituted with diethyl ester groups and an isopropyl group. Compounds with pyrrole rings are significant in various fields, including pharmaceuticals, organic materials, and natural products, due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acids, while reduction can produce diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dimethanol.
科学的研究の応用
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism by which diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with methyl groups instead of an isopropyl group.
Diethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique biological effects .
特性
CAS番号 |
388113-98-2 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
diethyl 4-propan-2-yl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-9(8(3)4)7-14-11(10)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 |
InChIキー |
FPYGHTJWCJOAGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC=C1C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


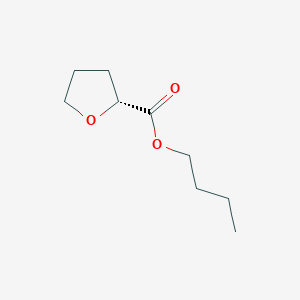
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
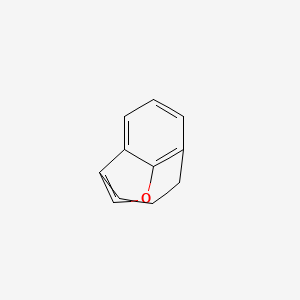

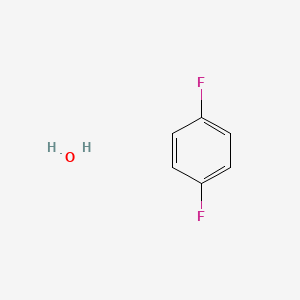
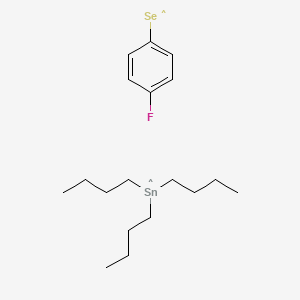
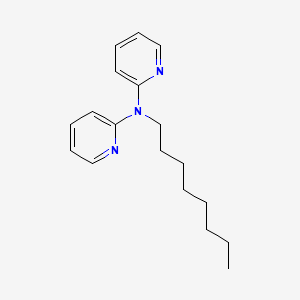
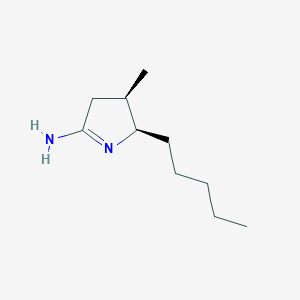
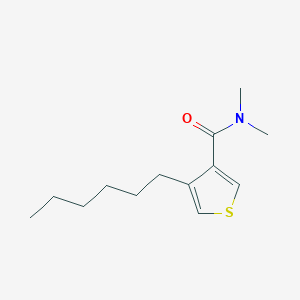
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)


